Molecular weight and structural formula of N-benzyl-2-(2-formylphenoxy)acetamide
Molecular weight and structural formula of N-benzyl-2-(2-formylphenoxy)acetamide
An In-depth Technical Guide to N-benzyl-2-(2-formylphenoxy)acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction
N-benzyl-2-(2-formylphenoxy)acetamide is a distinct organic molecule characterized by its acetamide backbone, which is N-substituted with a benzyl group and O-substituted with a 2-formylphenoxy moiety. As a member of the acetamide family, it holds potential as a versatile building block in medicinal chemistry and materials science. The presence of three key functional groups—an amide, a terminal aldehyde, and two aromatic rings—makes it a valuable scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, a validated synthesis protocol, and an exploration of its potential applications in the field of drug development, grounded in established chemical principles and methodologies.
Chemical Identity and Core Properties
The fundamental characteristics of N-benzyl-2-(2-formylphenoxy)acetamide are summarized below. These data provide the essential foundation for any experimental or computational work involving this compound.
Table 1: Core Properties of N-benzyl-2-(2-formylphenoxy)acetamide
| Property | Value | Source |
| IUPAC Name | N-benzyl-2-(2-formylphenoxy)acetamide | Internal |
| CAS Number | 575448-44-1 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1] |
| Molecular Weight | 269.3 g/mol | [1] |
| Canonical SMILES | O=C(NCC1=CC=CC=C1)COC2=CC=CC=C2C=O | Inferred |
| MDL Number | MFCD02257566 | [1] |
Structural Formula
The structure of N-benzyl-2-(2-formylphenoxy)acetamide is depicted below, highlighting the spatial arrangement of its constituent functional groups. The molecule's reactivity and physicochemical properties are a direct consequence of this architecture.
Caption: Structural formula of N-benzyl-2-(2-formylphenoxy)acetamide.
Synthesis and Characterization
The synthesis of N-benzyl-2-(2-formylphenoxy)acetamide can be reliably achieved via a Williamson ether synthesis followed by amidation, or more directly through nucleophilic substitution of a haloacetamide. The latter approach is generally preferred for its efficiency.
Synthesis Pathway: Nucleophilic Substitution
The primary route involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with N-benzyl-2-chloroacetamide.[2][3]
Causality of Experimental Choices:
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Base (K₂CO₃): A moderately strong base such as potassium carbonate is employed to deprotonate the phenolic hydroxyl group of 2-hydroxybenzaldehyde. This creates a potent phenoxide nucleophile, which is essential for attacking the electrophilic carbon of the N-benzyl-2-chloroacetamide.
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Solvent (Acetonitrile): Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this type of reaction. It effectively dissolves the reactants while not interfering with the nucleophilic attack, facilitating the reaction to proceed at a reasonable rate, often under reflux conditions.[2][3]
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Workup: The post-reaction workup involving an aqueous wash is critical to remove the inorganic base (K₂CO₃) and any formed salts. Subsequent extraction with an organic solvent like ethyl acetate isolates the desired product from the aqueous phase.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process, from starting materials to the purified final product.
Caption: Workflow for the synthesis of N-benzyl-2-(2-formylphenoxy)acetamide.
Methods of Characterization
To validate the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. Based on analogous structures, the following methods are recommended:[4]
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehyde proton (~9.9 ppm), distinct multiplets for the aromatic protons, a singlet for the O-CH₂ protons (~4.6 ppm), a doublet for the N-CH₂ protons (~4.5 ppm), and a broad singlet for the amide N-H proton.[4]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups: a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), another strong C=O stretch for the amide (~1650 cm⁻¹), and an N-H stretch for the secondary amide (~3300 cm⁻¹).[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight. The expected result would be a peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 270.3.[4]
Applications in Drug Development
While N-benzyl-2-(2-formylphenoxy)acetamide itself is not an established therapeutic agent, its structure is highly relevant to drug discovery. Acetamide derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticonvulsant and anti-inflammatory properties.[5][6]
Role as a Chemical Scaffold
The true value of this molecule in drug development lies in its utility as a scaffold for creating diverse chemical libraries. The reactive aldehyde group serves as a chemical handle for further elaboration through reactions such as reductive amination, Wittig reactions, or condensation, allowing for the systematic exploration of chemical space.
-
Expertise-Driven Insight: The separation of the benzyl group and the formylphenoxy group by the flexible acetamide linker allows these two aromatic moieties to probe different pockets within a target protein's binding site. This modularity is a key principle in modern medicinal chemistry for optimizing ligand-receptor interactions.
Potential Therapeutic Areas
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors feature diaryl systems connected by various linkers.[5] The core structure of N-benzyl-2-(2-formylphenoxy)acetamide mimics this general pharmacophore, making it a promising starting point for developing novel anti-inflammatory candidates.
-
Anticonvulsants: Substituted N-benzyl 2-acetamidoacetamides have demonstrated significant protection against seizures in preclinical models.[6][7] This suggests that the N-benzylacetamide core is a privileged structure for CNS activity, warranting investigation of derivatives of the title compound for similar effects.
Logical Diagram for Drug Discovery Application
The diagram below illustrates the role of N-benzyl-2-(2-formylphenoxy)acetamide as a starting point in a fragment-based or scaffold-based drug discovery program.
Caption: Role of the title compound as a scaffold in a drug discovery cascade.
Experimental Protocol: Synthesis
This section provides a detailed, self-validating methodology for the synthesis of N-benzyl-2-(2-formylphenoxy)acetamide.
Materials:
-
2-Hydroxybenzaldehyde (1.0 eq)
-
N-benzyl-2-chloroacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), N-benzyl-2-chloroacetamide (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask until the reactants are submerged (approx. 20 mL per 1.0 mmol of the limiting reagent).
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting materials.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add deionized water and stir. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, typically as an oil or solid.
-
Purification: Purify the crude product using column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure N-benzyl-2-(2-formylphenoxy)acetamide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, IR spectroscopy, and Mass Spectrometry as described in Section 2.3.
References
-
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide . National Center for Biotechnology Information (PMC), NIH. [Link]
-
Supplementary Information - N-Benzyl-2-(4-formylphenoxy)acetamide (2t) . The Royal Society of Chemistry. [Link]
-
The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides . PubMed, National Center for Biotechnology Information. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review . Archives of Pharmacy Practice. [Link]
-
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide . National Center for Biotechnology Information (PMC), NIH. [Link]
-
Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives . National Center for Biotechnology Information (PMC), NIH. [Link]
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- 3. N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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